N-hexyl-2-(3-pyridyl)-4-quinolinecarboxamide
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Overview
Description
N-hexyl-2-(3-pyridyl)-4-quinolinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a hexyl chain, a pyridyl group, and a quinolinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-2-(3-pyridyl)-4-quinolinecarboxamide typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with hexylamine to form the corresponding amide. This intermediate is then subjected to cyclization with 2-aminobenzophenone under acidic conditions to yield the desired quinolinecarboxamide derivative. The reaction conditions often involve the use of solvents such as toluene or ethanol and catalysts like iodine or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-hexyl-2-(3-pyridyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinolinecarboxamide to the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hexyl-2-(3-pyridyl)-4-quinolineamine.
Substitution: Halogenated or nitrated derivatives of the parent compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-hexyl-2-(3-pyridyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets within cells. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death. In cancer cells, it may inhibit key enzymes involved in cell proliferation and survival pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-hexyl-2-trifluoromethylbenzimidazole: Similar in structure but contains a benzimidazole core instead of a quinoline core.
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Contains a pyrimidine ring and is used as an mTOR kinase inhibitor.
Oxime ether derivatives: Used as fungicides and contain a pyridyl group similar to N-hexyl-2-(3-pyridyl)-4-quinolinecarboxamide.
Uniqueness
This compound is unique due to its specific combination of a hexyl chain, pyridyl group, and quinolinecarboxamide moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C21H23N3O |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-hexyl-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H23N3O/c1-2-3-4-7-13-23-21(25)18-14-20(16-9-8-12-22-15-16)24-19-11-6-5-10-17(18)19/h5-6,8-12,14-15H,2-4,7,13H2,1H3,(H,23,25) |
InChI Key |
GJJDLNLIZXWCPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3 |
Origin of Product |
United States |
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